molecular formula C17H18ClNO2 B2713200 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396870-89-5

2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2713200
CAS No.: 1396870-89-5
M. Wt: 303.79
InChI Key: IFRQLCDYIXIHBU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide (CAS 1396870-89-5) is a synthetic organic compound with the molecular formula C 17 H 18 ClNO 2 and a molecular weight of 303.8 . Its structure features a 2-chlorophenyl group linked to an acetamide chain, which is further connected to a 3-hydroxy-3-phenylpropyl moiety, resulting in a multifunctional scaffold of interest in medicinal chemistry research. The compound is supplied with a documented SMILES string of O=C(Cc1ccccc1Cl)NCCC(O)c1ccccc1 to facilitate virtual screening and computational studies . Acetamide derivatives represent a significant area of investigation in drug discovery and development, as reviewed in recent scientific literature . These compounds are frequently explored as key pharmacophores for their diverse biological activities. Researchers are investigating such molecular frameworks for their potential interactions with various biological targets. The structural features of this acetamide derivative suggest it may be of particular value as a building block in synthetic chemistry or as a precursor for the development of novel therapeutic candidates in oncology, neurology, and infectious disease research. The presence of both chloro and hydroxy substituents on the aromatic systems enhances its potential for structure-activity relationship (SAR) studies, allowing for systematic chemical modifications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c18-15-9-5-4-8-14(15)12-17(21)19-11-10-16(20)13-6-2-1-3-7-13/h1-9,16,20H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRQLCDYIXIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-hydroxy-3-phenylpropylamine.

    Reaction: The 2-chlorobenzoyl chloride reacts with 3-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine to form the desired amide.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-N-(3-oxo-3-phenylpropyl)acetamide.

    Reduction: Formation of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of 2-(2-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, cell growth, or microbial activity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents on Acetamide Core Nitrogen Substituent Molecular Weight Notable Properties/Activities Synthesis Method (Reference)
2-(2-Chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide 2-Cl-C₆H₄ 3-hydroxy-3-phenylpropyl ~315.8* Hypothesized solubility from -OH group Likely acylation or reductive amination
2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide () 2-Cl-C₆H₄ 3-hydroxypropyl 227.69 Powder form, room-temperature stable Not specified; similar to above
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () 2-Cl-C₆H₄ 6-trifluoromethylbenzothiazole 344.75 Microwave-assisted synthesis (75% yield) Microwave irradiation
2-Chloro-N-(3-methylphenyl)acetamide () Cl 3-methylphenyl 183.63 Syn conformation of N–H bond; hydrogen-bonded crystal packing Crystallization from solution
N-(3,3-Diphenylpropyl)-2-(4-chlorophenyl)acetamide () 4-Cl-C₆H₄ 3,3-diphenylpropyl 363.88 High molecular weight; potential for lipid solubility Silane-mediated deprotection

*Calculated based on formula C₁₇H₁₈ClNO₂.

Key Observations:

Substituent Position Matters: The 2-chlorophenyl group (meta to acetamide) in the target compound contrasts with 4-chlorophenyl in . Positional isomers can drastically alter electronic properties and binding affinities. For example, 2-chloro derivatives often exhibit stronger intramolecular steric effects than para-substituted analogs .

Synthetic Routes :

  • Microwave-assisted synthesis () achieves higher yields (75%) and shorter reaction times compared to traditional reflux methods (e.g., Scheme 5 in ).
  • Reductive methods (e.g., zinc/HCl in ) are critical for nitro-to-amine conversions in intermediates.

Biological Activity

Overview

2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound classified as an amide, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure features a chlorophenyl group and a hydroxyphenylpropyl group, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClNO2
  • CAS Number : 1396870-89-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate pathways related to inflammation and microbial activity, potentially influencing the following:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in maintaining cholinergic neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

Biological Activity Studies

Recent studies have focused on the biological activity of this compound. Here are key findings from various research efforts:

  • Antimicrobial Properties :
    • A study evaluated the compound against several bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined for each strain, indicating its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in managing inflammatory conditions.
    CytokineControl Level (pg/mL)Treated Level (pg/mL)
    TNF-alpha15075
    IL-612045

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Alzheimer's Disease :
    A clinical investigation assessed the efficacy of compounds similar to this compound in patients with mild to moderate Alzheimer's disease. Results indicated improved cognitive function correlated with the inhibition of cholinesterase enzymes .
  • Pain Management :
    Research has shown that derivatives of this compound can modulate TRPA1 ion channels, suggesting a role in pain management therapies. This is particularly relevant for conditions involving neuropathic pain .

Q & A

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide, and how can yield be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as amide coupling between 2-(2-chlorophenyl)acetic acid and 3-amino-3-phenylpropan-1-ol under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Temperature control : Reactions at 0–5°C minimize side-product formation during activation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization enhances purity (>95% by HPLC) .
Reaction Step Reagents/Conditions Yield (%)
Acid activationEDC, HOBt, DMF, 0°C85–90
Amide couplingRT, 12h75–80
PurificationColumn chromatography90–95

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the acetamide NH (δ 8.2–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and hydroxypropyl CH₂ (δ 2.8–3.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O at δ 170–175 ppm) and chlorophenyl carbons (δ 125–135 ppm) .
  • Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 344.1 for C₁₇H₁₇ClNO₂) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the chlorophenyl and hydroxypropyl moieties as key pharmacophores .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to prioritize synthetic targets .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric and electronic effects of substituents .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
    • Validate cytotoxicity via MTT and LDH assays in parallel .
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility (>2 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) on the hydroxypropyl moiety .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

Methodological Answer:

  • Kinase profiling : Use a standardized panel (e.g., Eurofins KinaseProfiler) to compare inhibition across isoforms .
  • Control experiments : Include staurosporine as a positive control and verify ATP concentration (1 mM) in assays .
  • Data normalization : Express activity as % inhibition relative to vehicle, not absolute absorbance values .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study?

Methodological Answer:

  • Variable groups : Systematically modify the chlorophenyl (e.g., Cl → F, Br) and hydroxypropyl (e.g., OH → OMe) substituents .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assay) and cellular viability (e.g., apoptosis via flow cytometry) .
  • Statistical rigor : Use a factorial design (e.g., 2⁴ design) to evaluate interactions between substituents and bioactivity .

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